molecular formula C18H16FNO3 B2470287 2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903590-13-6

2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2470287
CAS No.: 903590-13-6
M. Wt: 313.328
InChI Key: QCQLMHFCWZXYBR-UHFFFAOYSA-N
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Description

2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a fused bicyclic core comprising a benzene ring and a seven-membered oxazepine ring with two ketone groups. The compound features a 2-ethyl substituent at position 2 and a 2-fluorobenzyl group at position 4.

Properties

IUPAC Name

2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-2-15-18(22)20(11-12-7-3-5-9-14(12)19)17(21)13-8-4-6-10-16(13)23-15/h3-10,15H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQLMHFCWZXYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s structure allows it to bind to these targets, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural Analogues of Benzoxazepine-diones

The benzoxazepine-dione scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound :
2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5-dione
2-ethyl, 4-(2-fluorobenzyl) C₁₉H₁₅FNO₃ (inferred) ~348.33 g/mol (calc.) Electron-withdrawing fluorine enhances polarity; ethyl group increases lipophilicity.
Analogue 1 :
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-…-dione
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl] C₂₀H₁₈FNO₅ 371.36 g/mol Methoxy and ketone groups introduce hydrogen-bonding potential and polarity.
Analogue 2 :
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
2-phenyl C₁₇H₁₃NO₃ (inferred) ~291.29 g/mol (calc.) Phenyl substituent enhances aromatic interactions but reduces solubility.

Key Structural and Functional Differences

Substituent Effects: The target compound’s 2-fluorobenzyl group provides a balance between lipophilicity and polarity due to the fluorine atom’s electronegativity. In contrast, Analogue 1’s 5-fluoro-2-methoxyphenyl substituent introduces additional steric bulk and hydrogen-bonding capacity via the methoxy group .

Synthetic Accessibility: The synthesis of benzoxazepine-diones often involves nucleophilic substitution or cyclization reactions, as seen in methods for thiadiazole derivatives (e.g., using DMF and sodium hydride for phenol/thiophenol coupling) .

Pharmacological Implications: Fluorine atoms in the target compound and Analogue 1 may improve metabolic stability and membrane permeability compared to non-fluorinated analogues like Analogue 2. The ketone group in Analogue 1 could enhance binding affinity to enzymes or receptors requiring polar interactions, whereas the target compound’s benzyl group favors hydrophobic environments .

Research Findings and Limitations

  • Evidence Gaps : Detailed experimental data (e.g., solubility, binding affinity) for the target compound are absent in the provided evidence. Analogue 1’s molecular weight and formula are confirmed , but its biological activity remains uncharacterized.
  • Structural Trends : Fluorinated benzoxazepine-diones exhibit tunable electronic properties, making them promising for medicinal chemistry. However, substituent choice must balance steric effects and synthetic complexity.

Biological Activity

2-Ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a compound belonging to the benzoxazepine family, which has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H24FN3O3 and a complex structure that includes a benzoxazepine core. Its unique configuration contributes to its biological activity.

Anticancer Activity

Research has demonstrated that benzoxazepine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against solid tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

  • Experimental Findings : In vitro assays revealed that treatment with related benzoxazepine derivatives reduced the secretion of IL-6 and TNF-α in activated macrophages .

Antimicrobial Activity

While the antimicrobial efficacy of benzoxazepine derivatives is generally limited, some studies report moderate activity against specific bacterial strains.

  • Bacterial Strains Tested : Compounds were tested against Staphylococcus aureus and Escherichia coli.
  • Results : Certain derivatives exhibited significant antimicrobial activity, suggesting potential for development as antibacterial agents .

Study 1: Anticancer Efficacy

A study published in the Journal of Brazilian Chemical Society explored the antiproliferative effects of various benzoxazepine derivatives. The results indicated that certain compounds significantly inhibited cell growth in MCF-7 and HeLa cell lines, with IC50 values ranging from 10 to 30 µM depending on the derivative tested .

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa25
2-Ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepineMCF-720

Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on anti-inflammatory mechanisms, researchers assessed the impact of benzoxazepine derivatives on cytokine release in LPS-stimulated macrophages. The study found that treatment with these compounds significantly decreased IL-6 levels by up to 60% compared to controls .

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